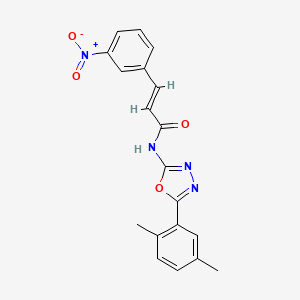

(E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide

描述

The compound “(E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide” is a hybrid organic molecule featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at the 5-position and an acrylamide moiety at the 2-position. This structural combination places it within a broader class of oxadiazole-acrylamide hybrids, which are of interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable scaffold in drug design .

属性

IUPAC Name |

(E)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c1-12-6-7-13(2)16(10-12)18-21-22-19(27-18)20-17(24)9-8-14-4-3-5-15(11-14)23(25)26/h3-11H,1-2H3,(H,20,22,24)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXJRFLEYMTUJY-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide typically involves a multi-step process:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Acryloylation: The oxadiazole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.

Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

(E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the nitrophenyl group may enhance this activity by facilitating interactions with microbial targets.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce cell cycle arrest and apoptosis in cancer cells, particularly in human liver cancer (HepG2) and breast cancer (MCF-7) cell lines . The mechanism of action is believed to involve modulation of key signaling pathways related to cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of the compound against common bacterial pathogens. The results demonstrated effective inhibition at concentrations that were non-toxic to human cells, suggesting a favorable therapeutic index for potential clinical applications .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide on HepG2 cells. The findings indicated a dose-dependent response with significant cell death observed at higher concentrations. This study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

Material Science Applications

Beyond biological applications, this compound may also find utility in materials science. Its unique structure allows for potential use in developing advanced materials with specific electronic or optical properties.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibits bacterial growth |

| Escherichia coli | Inhibits bacterial growth | |

| Anticancer | HepG2 | Induces cell cycle arrest and apoptosis |

| MCF-7 | Induces cell cycle arrest and apoptosis |

作用机制

The mechanism of action of (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.

Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell proliferation.

相似化合物的比较

Substituent Variations on the Oxadiazole Ring

Compounds with sulfanyl linkages (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f)) exhibit structural similarities but differ in their connectivity. The sulfanyl group (-S-) in 7f replaces the direct acrylamide bond in the target compound, altering electronic properties and steric bulk. This modification reduces molecular rigidity and may decrease binding affinity to hydrophobic targets .

Aromatic Substituent Effects

- Compound 7e : Features a 2,5-dimethylphenyl group identical to the target compound but lacks the nitro functionality, resulting in lower polarity (melting point = 89–91°C vs. expected higher values for nitro-containing analogues) .

Acrylamide Derivatives with Nitroaryl Groups

The 3-nitrophenylacrylamide moiety is shared with compounds like (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) . However, 5012 includes a second acrylamide branch and a propylamine substituent, increasing conformational flexibility and hydrogen-bonding capacity . In contrast, the target compound’s linear structure may favor stronger dipole interactions due to the nitro group’s electron-withdrawing effects .

Thiazole-Based Analogues

Compounds such as N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide (CID 1556612) replace the oxadiazole ring with a thiazole core. Thiazoles are less electronegative than oxadiazoles, reducing metabolic stability but improving solubility. The dichlorophenyl substituent in CID 1556612 also introduces stronger halogen bonding compared to the nitro group in the target compound .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogues

Spectroscopic Trends

- IR Spectroscopy: Nitro groups (e.g., in the target compound) exhibit strong absorptions near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), while sulfanyl linkages (as in 7f) show C-S stretches at 600–700 cm⁻¹ .

- NMR Spectroscopy : The 3-nitrophenyl group in the target compound would display deshielded aromatic protons (δ 8.0–8.5 ppm), distinct from the shielded methyl groups in 2,5-dimethylphenyl (δ 2.2–2.5 ppm) .

生物活性

(E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 891118-77-7 |

| Molecular Formula | C₁₉H₁₆N₄O₄ |

| Molecular Weight | 364.4 g/mol |

The unique structure includes an oxadiazole ring which is known for its stability and ability to participate in diverse biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in critical biological processes. For instance, it may inhibit acetylcholinesterase (AChE), which plays a significant role in neurotransmission .

- Signaling Pathways : It has been observed to modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Anticancer Potential

Recent studies have evaluated the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have demonstrated promising cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways .

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. In vitro studies indicate that it may protect neuronal cells from oxidative stress and apoptosis by inhibiting neurotoxic agents .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the phenyl rings significantly affect the biological activity of oxadiazole derivatives. For instance:

- Substituents : The introduction of electron-withdrawing groups (EWGs) at specific positions on the phenyl rings enhances AChE inhibitory activity .

- Comparative Analysis : When compared with other oxadiazole derivatives like (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, the presence of nitro groups in this compound appears to enhance its biological efficacy due to increased electron affinity and improved binding interactions with target enzymes .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate to high inhibitory activity against AChE with IC50 values comparable to established inhibitors like donepezil .

Comparative Efficacy

A comparative study involving various oxadiazole derivatives showed that this compound outperformed others in terms of cytotoxicity against specific cancer cell lines while maintaining lower toxicity towards normal cells .

常见问题

Q. What synthetic strategies are optimal for preparing (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide with high yield and purity?

Methodological Answer : A condensation reaction between 3-(3-nitrophenyl)acryloyl chloride and 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine is a plausible route. Key considerations include:

- Catalyst selection : Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency, as demonstrated in similar acrylamide syntheses .

- Solvent optimization : Polar aprotic solvents like acetonitrile or ethyl acetate improve solubility and reduce side reactions .

- Temperature control : Maintain reflux conditions (~80–100°C) to accelerate kinetics while avoiding thermal decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves (E/Z)-isomers, with the (E)-isomer confirmed via NOESY NMR (absence of cross-peaks between oxadiazole and acrylamide protons) .

Q. How can researchers confirm the (E)-configuration of the acrylamide moiety experimentally?

Methodological Answer :

- NMR spectroscopy : The coupling constant () of the α,β-unsaturated protons in H NMR (typically for trans-configuration) confirms the (E)-geometry .

- X-ray crystallography : Single-crystal analysis provides definitive proof, as shown for structurally analogous acrylamides in .

- UV-Vis spectroscopy : Conjugation in the (E)-isomer results in a bathochromic shift compared to the (Z)-form .

Advanced Research Questions

Q. What methodologies address contradictions in observed vs. predicted biological activity for this compound?

Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., nitro group position, oxadiazole ring substituents) to isolate contributing factors. For example:

- Off-target profiling : Use kinome-wide screening or proteome microarray assays to identify unintended interactions .

Q. How can researchers optimize the compound’s stability under experimental storage conditions?

Methodological Answer :

- Degradation studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.

- Light sensitivity : Store in amber vials under inert gas (N/Ar) to prevent nitro group photoreduction, as nitroaromatics are prone to photodegradation .

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds; avoid temperatures >150°C .

Q. What advanced spectroscopic techniques resolve ambiguities in characterizing the oxadiazole-acrylamide hybrid structure?

Methodological Answer :

- 2D NMR (HSQC, HMBC) : Assigns connectivity between oxadiazole C-2 and the acrylamide nitrogen .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 379.1064 for CHNO).

- IR spectroscopy : Detect carbonyl stretches (amide C=O at ~1650–1680 cm) and nitro group vibrations (~1520 cm) .

Q. How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer :

- Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization assays against a panel of kinases (e.g., EGFR, VEGFR).

- Cellular validation : Measure IC in cancer cell lines (e.g., MCF-7, A549) with Western blotting for phosphorylated kinase targets .

- Control experiments : Include staurosporine (pan-kinase inhibitor) and structure-activity controls (e.g., nitro-to-amine derivatives) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。